molecular formula C15H22O4 B017361 Versicolactone C CAS No. 103963-36-6

Versicolactone C

Cat. No. B017361
M. Wt: 266.33 g/mol
InChI Key: ZWKJYFGQYZANRE-PDMNRUCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Versicolactone C is a natural product that is found in various fungi. This compound has been studied extensively due to its potential use in various scientific research applications. The synthesis of this compound has been achieved using various methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

Chemical Structure and Properties

  • Versicolactone C is a novel type of sesquiterpene lactone with a unique hydroazulene skeleton, identified in Aristolochia versicolar S.M. Hwang. Its structure was established through various spectroscopic methods including UV, IR, 1H NMR, 13C NMR, and MS, and confirmed by X-ray crystallography (Zhang & He, 1986).

Biological Activities and Applications

  • Antiviral Properties : Versicolactone C has been identified as a compound with potential antiviral properties. Computational studies suggest it exhibits strong binding to major structural proteins of SARS-CoV-2, indicating potential as an inhibitor and structural deformer of these proteins. This suggests a promising application in the treatment or prevention of viral infections like COVID-19 (Rani et al., 2021).

  • Antimicrobial and Cytotoxic Activities : Versicolactone C, along with other compounds from Aspergillus versicolor, has demonstrated antimicrobial activity against a range of bacteria and fungi. It also exhibits cytotoxic properties, suggesting potential use in cancer treatment or as a source of anticancer agents (Zhuang et al., 2011).

Synthetic and Structural Studies

  • Advances in synthetic chemistry have enabled the total synthesis and structure revision of versicolactone C and related compounds. This enhances understanding of their biological activities and facilitates further pharmacological studies (Wang & Zhu, 2013).

properties

CAS RN

103963-36-6

Product Name

Versicolactone C

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(1R,4S,5S,8R,9S)-4,12-dihydroxy-5-methyl-8-prop-1-en-2-yl-10-oxatricyclo[7.2.1.01,5]dodecan-11-one

InChI

InChI=1S/C15H22O4/c1-8(2)9-4-6-14(3)10(16)5-7-15(14)12(17)11(9)19-13(15)18/h9-12,16-17H,1,4-7H2,2-3H3/t9-,10+,11+,12?,14-,15-/m1/s1

InChI Key

ZWKJYFGQYZANRE-PDMNRUCYSA-N

Isomeric SMILES

CC(=C)[C@H]1CC[C@@]2([C@H](CC[C@]23C([C@H]1OC3=O)O)O)C

SMILES

CC(=C)C1CCC2(C(CCC23C(C1OC3=O)O)O)C

Canonical SMILES

CC(=C)C1CCC2(C(CCC23C(C1OC3=O)O)O)C

synonyms

versicolactone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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